REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[CH3:11].[CH3:12][N:13]([CH3:17])[CH2:14][CH2:15][NH2:16].Cl.C(N=C=NCCCN(C)C)C>CN(C)C1C=CN=CC=1.ClCCl.C(OCC)(=O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:16][CH2:15][CH2:14][N:13]([CH3:17])[CH3:12])=[O:8])=[CH:4][C:3]=1[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
244 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by flash column chromatography with 10% ethyl acetate in ammonia saturated dichloromethane
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C(=O)NCCN(C)C)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |